molecular formula C20H34OSn B3040643 Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane CAS No. 223432-28-8

Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane

Cat. No. B3040643
CAS RN: 223432-28-8
M. Wt: 409.2 g/mol
InChI Key: JNVDHTDXUJFBEJ-UHFFFAOYSA-N
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Description

Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is an organotin compound . It can be used as a reactant in the palladium-catalyzed Stille coupling reaction to prepare furan-containing aryl derivatives by reacting with various aryl halides . It can also be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .


Synthesis Analysis

The synthesis of Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane involves the palladium-catalyzed Stille coupling reaction . This reaction is used to prepare furan-containing aryl derivatives by reacting with various aryl halides . It can also be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular formula of Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is C18H32O2SSn . Its average mass is 431.220 Da and its monoisotopic mass is 432.114502 Da .


Chemical Reactions Analysis

Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is used as a reactant in the palladium-catalyzed Stille coupling reaction . This reaction is used to prepare furan-containing aryl derivatives by reacting with various aryl halides . It can also be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The boiling point of Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is 434.4±55.0 °C . Its molecular formula is C18H32O2SSn and its average mass is 431.220 Da .

Scientific Research Applications

Antifungal Agents:

Antibacterial Agents:
Antiviral Agents:
Anti-Parasitic Agents:
Anti-Inflammatory Agents:

Other Applications

While medicinal chemistry and organic synthesis are prominent fields, benzoxaboroles find applications beyond these:

β-Lactamase Inhibitors: Antitrypanosomal Agents:

Mechanism of Action

Target of Action

Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is a complex organotin compound

Mode of Action

It’s known that benzofuran derivatives can be constructed via a phosphoric acid-catalyzed intramolecular friedel–crafts reaction . This reaction exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

It’s known that the compound is a liquid at room temperature , suggesting that temperature could influence its stability and efficacy. More research is needed to understand how environmental factors influence the action of this compound.

properties

IUPAC Name

tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-4H,5-6H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDHTDXUJFBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256612
Record name Tributyl(2,3-dihydro-5-benzofuranyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane

CAS RN

223432-28-8
Record name Tributyl(2,3-dihydro-5-benzofuranyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223432-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(2,3-dihydro-5-benzofuranyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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